Benzoclidine hydrochloride
Overview
Description
Benzoclidine hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is a derivative of benzoclidine, a compound that exhibits significant pharmacological properties. This compound is primarily used in the synthesis of various pharmaceutical agents due to its unique chemical structure and reactivity.
Scientific Research Applications
Benzoclidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: this compound is used in the development of pharmaceutical agents for treating various medical conditions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Benzoclidine hydrochloride primarily targets the sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
This compound diffuses into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to allow sodium into cells, which inhibits their ability to depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion transport pathway . By blocking the influx of sodium ions, this compound disrupts the normal functioning of this pathway, leading to the inhibition of nerve impulse conduction .
Pharmacokinetics
It is known that ester-type local anesthetics like this compound are more resistant to hydrolysis compared to other types . This resistance could potentially impact the bioavailability of the compound.
Result of Action
The primary result of this compound’s action is the inhibition of nerve impulse conduction . By preventing the opening of sodium channels and blocking the influx of sodium ions, nerve cells are unable to depolarize and conduct nerve impulses . This leads to a decrease in pain sensation, providing temporary relief from pain and discomfort .
Safety and Hazards
Benzocaine can cause a serious condition called methemoglobinemia, in which the amount of oxygen carried through the blood is greatly reduced. This condition is life-threatening and can result in death . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard and is a moderate to severe irritant to the skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoclidine hydrochloride typically involves the reaction of benzoclidine with hydrochloric acid. The process can be summarized as follows:
Starting Material: Benzoclidine is used as the starting material.
Reaction with Hydrochloric Acid: Benzoclidine is reacted with hydrochloric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Benzoclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoclidine oxides, while reduction may produce benzoclidine derivatives with different functional groups.
Comparison with Similar Compounds
Benzoclidine hydrochloride can be compared with other similar compounds such as:
Procaine: Both compounds are used as local anesthetics, but this compound has a different chemical structure and pharmacological profile.
Tetracaine: Similar to this compound, tetracaine is used in anesthesia, but it has a longer duration of action.
Butamben: This compound is also used for its anesthetic properties, but it differs in its chemical structure and specific applications.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15;/h1-5,11,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMCYQIJOUUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16852-81-6 (Parent) | |
Record name | Oxylidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7348-26-7 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-benzoate, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7348-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxylidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007348267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZYM70P491 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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